PKCTheta-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKCTheta-IN-1 is a selective macrocyclic inhibitor of Protein Kinase C theta (PKCθ), a serine/threonine kinase that belongs to the novel PKC subfamily. PKCθ is primarily expressed in skeletal muscle cells, platelets, and T lymphocytes, where it plays a crucial role in regulating cellular processes such as survival, proliferation, and differentiation . This compound has gained significant attention for its potential therapeutic applications, particularly in the context of autoimmune diseases and cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKCTheta-IN-1 involves the formation of a macrocyclic structure. The key steps include the cyclization of a linear precursor and subsequent functionalization to achieve the desired inhibitory activity. The synthetic route typically involves the following steps:
Formation of Linear Precursor: The linear precursor is synthesized through a series of condensation reactions involving amines and carboxylic acids.
Cyclization: The linear precursor undergoes cyclization under specific conditions to form the macrocyclic core.
Functionalization: The macrocyclic core is further functionalized to introduce specific groups that enhance its inhibitory activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PKCTheta-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups present in the macrocyclic core.
Substitution: Substitution reactions, especially nucleophilic substitutions, can modify the functional groups attached to the macrocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different inhibitory activities and selectivities .
Scientific Research Applications
PKCTheta-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PKCθ in various chemical pathways.
Biology: Investigated for its effects on cellular processes such as T cell activation, survival, and differentiation.
Medicine: Explored for its potential therapeutic applications in autoimmune diseases and cancers.
Industry: Utilized in drug discovery and development programs targeting PKCθ-related pathways.
Mechanism of Action
PKCTheta-IN-1 exerts its effects by selectively inhibiting PKCθ. The mechanism involves the binding of this compound to the ATP-binding site of PKCθ, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and differentiation. In cancer cells, this compound has been shown to reduce mesenchymal gene signatures and reinvigorate dysfunctional CD8+ T cells .
Comparison with Similar Compounds
PKCTheta-IN-1 is unique among PKC inhibitors due to its high selectivity for PKCθ. Similar compounds include:
Ruboxistaurin: A bisindolylmaleimide that inhibits PKCβ and has been investigated for its potential in treating diabetic retinopathy.
Sotrastaurin: A selective inhibitor of PKCθ and PKCα, explored for its immunosuppressive properties.
This compound stands out due to its macrocyclic structure, which confers high selectivity and potency against PKCθ, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C19H20N6O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(11R)-11,15,15-trimethyl-10-oxa-2,4,6,14,16,21-hexazapentacyclo[12.6.2.12,5.018,22.09,23]tricosa-1(21),5,7,9(23),18(22),19-hexaene-3,17-dione |
InChI |
InChI=1S/C19H20N6O3/c1-10-7-9-24-16-11(17(26)23-19(24,2)3)4-5-13(21-16)25-14-12(28-10)6-8-20-15(14)22-18(25)27/h4-6,8,10H,7,9H2,1-3H3,(H,23,26)(H,20,22,27)/t10-/m1/s1 |
InChI Key |
VWMGVMIQUFQRRV-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CCN2C3=C(C=CC(=N3)N4C5=C(O1)C=CN=C5NC4=O)C(=O)NC2(C)C |
Canonical SMILES |
CC1CCN2C3=C(C=CC(=N3)N4C5=C(O1)C=CN=C5NC4=O)C(=O)NC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.